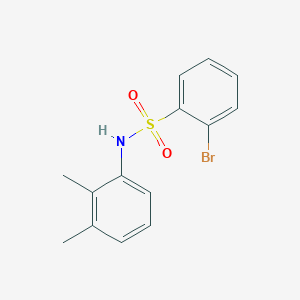
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Descripción general
Descripción
The compound "1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with a nitrogen atom. The cyclopropylcarbonyl group attached to the nitrogen of the piperidine ring indicates that this compound could be of interest in the synthesis of various pharmaceutical agents, as piperidine derivatives are known for their biological activities.
Synthesis Analysis
The synthesis of related cyclopropyl-containing piperidine carboxylic acids can be complex, involving multiple steps. For instance, the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to the compound , involves Dieckmann-type cyclization and displacement reactions with piperidine to yield the desired derivatives . Similarly, the synthesis of thienopyridinone derivatives with a cyclopropyl group also involves multiple steps, including the introduction of substituents at specific positions on the core structure .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques. For example, a related compound, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, was confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Additionally, the crystal structure can be determined by X-ray diffraction, and theoretical calculations such as density functional theory (DFT) can be used to predict and compare molecular structures .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The title compound, being a carboxylic acid, could potentially engage in reactions typical for this functional group, such as esterification, amidation, and decarboxylation. The presence of the cyclopropyl group may influence the reactivity and the types of reactions the compound can participate in. For example, the cyclopropyl group in 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an important feature in the synthesis of ciprofloxacin, a well-known antibacterial agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and dissociation properties, are crucial for their application in drug development. The study of these properties can help in improving the crystallization and purification processes of pharmaceutical compounds. For instance, the melting and decomposition properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride were systematically studied to enhance the production of ciprofloxacin . The solubility and dissolution behavior can be influenced by factors such as ionic strength, temperature, and pH, which are essential for the formulation of drug compounds.
Aplicaciones Científicas De Investigación
Catalytic Applications
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid (PPCA) has been utilized in the field of catalysis. Specifically, PPCA functionalized Fe3O4 nanoparticles were synthesized and used as a catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst showed the ability to be easily recovered and reused multiple times without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis and Pharmaceutical Applications
In pharmaceutical research, derivatives of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid have been synthesized for various applications. For example, derivatives with sulfinyl or sulfonyl group at C-7 were synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives, leading to the development of potent antibacterial agents such as Enoxacin (Miyamoto et al., 1987).
Molecular and Structural Studies
There have been extensive molecular and structural studies involving PPCA. For instance, research on the crystal structure, conformational and biochemical aspects of some 3β-acyloxytropan-3α-carboxylic acid hydrochlorides has been conducted, providing insights into their preferred conformation and inhibitory abilities upon certain brain membrane activities (Burgos et al., 1992).
Synthesis of Complexes and Derivatives
PPCA has been used in the synthesis of various complexes and derivatives. This includes research on the synthesis, spectroscopic, and theoretical studies of complexes like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate (Anioła et al., 2016) and the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride as a part of chemical research (Zheng Rui, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFHSAITNHPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429276 | |
| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
876866-50-1 | |
| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

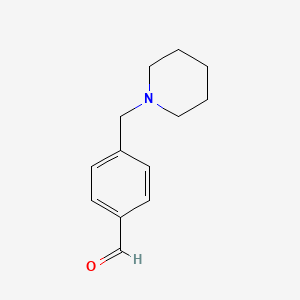
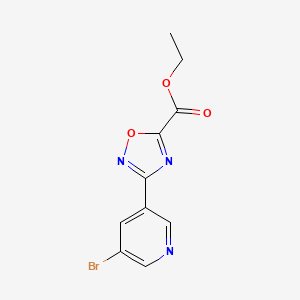
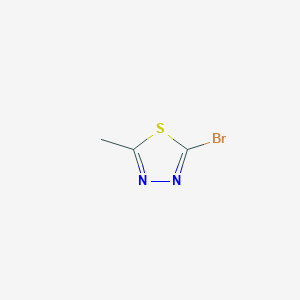
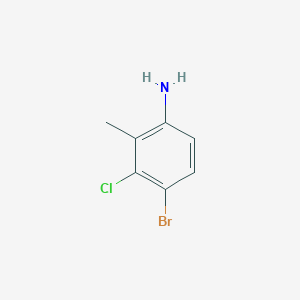
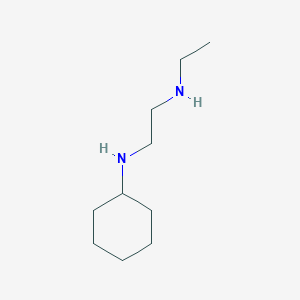
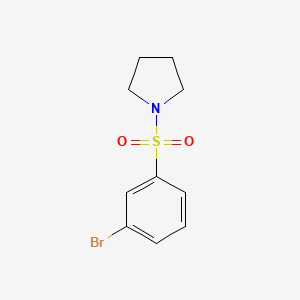
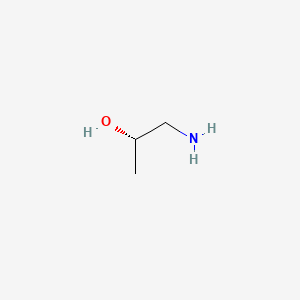
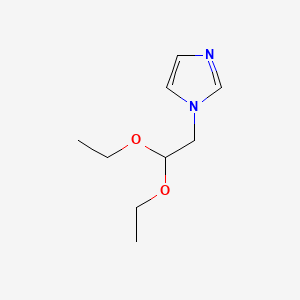
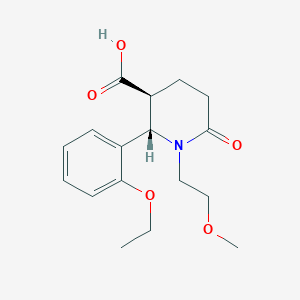
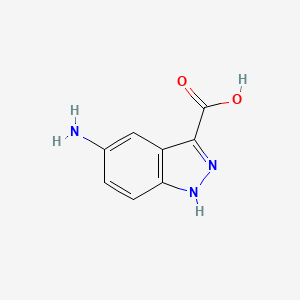
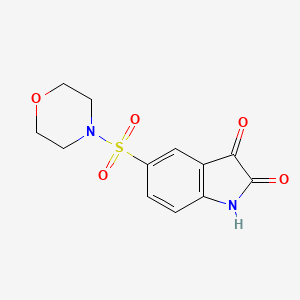
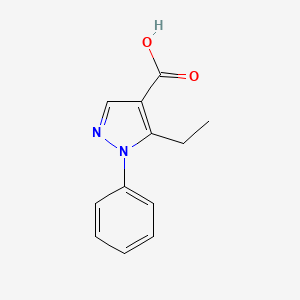
![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)
